molecular formula C18H15N3O3 B15021574 N-({N'-[(E)-(Naphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide

N-({N'-[(E)-(Naphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide

Cat. No.: B15021574
M. Wt: 321.3 g/mol
InChI Key: GHVAJWGCDLNTRB-RGVLZGJSSA-N
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Description

N-({N’-[(E)-(Naphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is a complex organic compound that features a naphthalene ring, a hydrazinecarbonyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(Naphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide typically involves the condensation of naphthalen-1-ylmethylidenehydrazine with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(Naphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the naphthalene and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N-({N’-[(E)-(Naphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(Naphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({N’-[(E)-(Naphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is unique due to its combination of a naphthalene ring, a hydrazinecarbonyl group, and a furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

N-[2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoethyl]furan-2-carboxamide

InChI

InChI=1S/C18H15N3O3/c22-17(12-19-18(23)16-9-4-10-24-16)21-20-11-14-7-3-6-13-5-1-2-8-15(13)14/h1-11H,12H2,(H,19,23)(H,21,22)/b20-11+

InChI Key

GHVAJWGCDLNTRB-RGVLZGJSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)CNC(=O)C3=CC=CO3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)CNC(=O)C3=CC=CO3

Origin of Product

United States

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